molecular formula C10H13IN2O2 B1313305 (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester CAS No. 405939-28-8

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No. B1313305
M. Wt: 320.13 g/mol
InChI Key: TTYADBPTZJSAMH-UHFFFAOYSA-N
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Description

“(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester” is a chemical compound with the empirical formula C10H13IN2O2 . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester” can be represented by the SMILES string CC(C)(C)OC(=O)Nc1cc(I)ccn1 . This indicates that the molecule contains a pyridine ring with an iodine atom at the 4-position, and a carbamate group attached to the nitrogen of the pyridine ring .


Physical And Chemical Properties Analysis

“(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester” is a solid substance . It has a molecular weight of 320.13 . The compound’s boiling point is 321°C at 760 mmHg .

Scientific Research Applications

Synthetic and Crystallographic Studies

The compound (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, similar to (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, has been studied for its structural properties. Through processes like X-ray diffraction, the molecular conformation and crystal packing of these compounds are analyzed, contributing to our understanding of their potential applications in material science and chemistry (Kant, Singh, & Agarwal, 2015).

Reactivity Studies

Research into the reactivity of similar compounds, such as anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters, provides insights into how (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester might behave under various conditions. Such studies are crucial for the development of new synthetic methods in organic chemistry (Kim, Lantrip, & Fuchs, 2001).

Synthesis and Degradation Studies

The synthesis and hydrolysis of esters, including those similar to 4-Iodo-pyridin-2-yl-carbamic acid tert-butyl ester, are critical areas of study. These processes, often involving reactions with various reagents, are fundamental in understanding the stability and decomposition pathways of these compounds, which is valuable for their application in chemical synthesis and material science (Qi, Hülsmann, & Godt, 2016).

Application in Organic Synthesis

The study and synthesis of various esters, including those structurally related to (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, contribute significantly to the field of organic synthesis. These compounds serve as intermediates or reactants in the creation of complex organic molecules, showcasing their importance in pharmaceuticals and chemical research (Garcia et al., 2006).

Chemical Activation and Synthesis Techniques

Advancements in the activation of carboxylic acids, including studies on compounds like (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, have led to innovative ways to synthesize esters and anhydrides. These studies provide valuable information for the development of new pharmaceuticals and materials (Pozdnev, 2009).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The safety information suggests using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation .

properties

IUPAC Name

tert-butyl N-(4-iodopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYADBPTZJSAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467411
Record name tert-Butyl (4-iodopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

CAS RN

405939-28-8
Record name tert-Butyl (4-iodopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GH Kuo, A DeAngelis, S Emanuel… - Journal of medicinal …, 2005 - ACS Publications
On the basis of previous studies, we identified pyrazine-pyridine A as a potent vascular endothelial growth factor inhibitor and pyrimidine-pyridine B as a moderately potent cyclin …
Number of citations: 119 pubs.acs.org

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